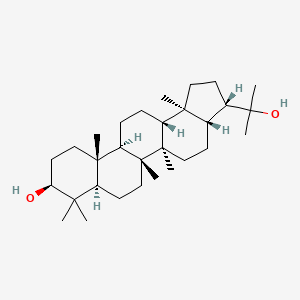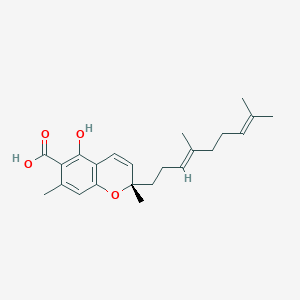
ホパン-3β,22-ジオール
概要
説明
Synthesis Analysis
Hopane-3beta,22-diol and its derivatives are synthesized through biological pathways in plants and microorganisms. For instance, a novel hopanoid triterpene, (22S)-6-O-acetyl-21betaH-hopane-3beta,6beta,22,29-tetraol, was isolated from oakmoss (Evernia prunastri), highlighting the natural synthesis and diversity of hopanoids in nature (Lutnaes, Bruun, & Kjøsen, 2004).
Molecular Structure Analysis
Hopane-3beta,22-diol's molecular structure is characterized by detailed spectroscopic analysis, including NMR, MS, and IR spectroscopy. These methods allow for the elucidation of the compound's complex molecular framework, distinguishing it from other hopanoids and aiding in understanding its biological and geochemical functions.
Chemical Reactions and Properties
Hopane-3beta,22-diol undergoes various chemical reactions, including biodegradation in natural environments. It can be altered during the advanced stages of biodegradation, converting to different products or undergoing selective removal. This process highlights the compound's resilience and the complexity of its interactions in nature (Requejo & Halpern, 1989).
Physical Properties Analysis
The physical properties of hopane-3beta,22-diol, such as its melting point, solubility, and crystalline structure, are influenced by its molecular configuration. These properties are crucial for its identification and quantification in both laboratory and natural settings.
Chemical Properties Analysis
Hopane-3beta,22-diol's chemical properties, including its reactivity and stability, are defined by its molecular structure. Its resistance to microbial degradation makes it a valuable biomarker for geochemical studies, correlating oil samples to their source rocks and understanding biodegradation processes in petroleum reservoirs (Peters et al., 1996).
科学的研究の応用
抗ストレス特性
ホパン-3β,22-ジオールは、アスペルギルス・フミガツスの抗ストレス特性に関与しています {svg_1}. この化合物は、フミホパサイドA(希少な真菌性ホパン型トリテルペノイド配糖体)の生合成遺伝子クラスターの一部です {svg_2}.
膜脂質
ホパン-3β,22-ジオールを含むホパノイドは、様々な細菌の膜に見られます {svg_3}. それらはステロールに似ており、広範な分子化石記録を残しています {svg_4}.
植物-細菌相互作用
ホパン-3β,22-ジオールを含むホパノイド脂質は、植物-細菌相互作用において役割を果たします {svg_5}. それらは、様々な細菌および少数の地衣類と植物に見られます {svg_6}.
4. 膜流動性と透過性の調節 真核生物のステロールと同様に、ホパノイドは平面状の多環式炭化水素であり、ステロールの4つの環に対して5つの環を含み、様々な極性および無極性側鎖を持っています {svg_7}. 両方の脂質クラスは、膜の流動性と透過性を調節します {svg_8}.
化石記録
ホパノイドは広範な分子化石記録を残しています {svg_9}. それらは最初に石油地質学者によって発見されました {svg_10}.
地衣類誘導体
Safety and Hazards
将来の方向性
作用機序
Target of Action
Hopane-3beta,22-diol, also known as compound 74, is a hopane isolated from A. mariesii
Mode of Action
It is known that the compound is a product of the biosynthesis of fumihopaside a in aspergillus fumigatus .
Biochemical Pathways
The biosynthetic pathway of Hopane-3beta,22-diol involves the cyclization of the hopene skeleton by a fungal squalene hopane cyclase named AfumA. This process also involves a cytochrome P450 and a UDP-glycosyltransferase .
Result of Action
fumigatus against heat or ultraviolet stress .
Action Environment
mariesii, suggesting that the compound’s production and action may be influenced by the environmental conditions suitable for this organism .
生化学分析
Biochemical Properties
Hopane-3beta,22-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in oxidative reactions . These interactions suggest that Hopane-3beta,22-diol may participate in the regulation of oxidative stress and metabolic processes. Additionally, it has been identified as a component of the biosynthetic gene cluster for fumihopaside A in Aspergillus fumigatus, indicating its involvement in secondary metabolite production .
Cellular Effects
Hopane-3beta,22-diol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, hopanoids like Hopane-3beta,22-diol are known to modulate membrane fluidity and permeability, similar to the role of sterols in eukaryotic cells . This modulation can impact cell signaling pathways and gene expression by altering the physical properties of the cell membrane. Furthermore, Hopane-3beta,22-diol has been shown to have antistress properties in Aspergillus fumigatus, suggesting its potential role in stress response mechanisms .
Molecular Mechanism
The molecular mechanism of Hopane-3beta,22-diol involves its binding interactions with various biomolecules. It has been shown to interact with cytochrome P450 oxidoreductase, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . Additionally, Hopane-3beta,22-diol may act as an enzyme inhibitor or activator, influencing the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hopane-3beta,22-diol can change over time due to its stability and degradation. Studies have shown that hopanoids, including Hopane-3beta,22-diol, are relatively stable compounds that can persist in various environmental conditions . Their long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types being studied. In vitro and in vivo studies have demonstrated that Hopane-3beta,22-diol can influence cellular processes over extended periods, suggesting its potential for long-term applications in research .
Dosage Effects in Animal Models
The effects of Hopane-3beta,22-diol in animal models can vary with different dosages. Studies have shown that at lower doses, Hopane-3beta,22-diol may exhibit beneficial effects on cellular function and stress response mechanisms . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects have been observed in these studies, indicating that the compound’s impact on cellular processes is dose-dependent .
Metabolic Pathways
Hopane-3beta,22-diol is involved in various metabolic pathways, including those related to the biosynthesis of isoprenoids and other secondary metabolites . It interacts with enzymes such as cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in the metabolism of lipids and other organic compounds . These interactions can affect metabolic flux and the levels of metabolites within the cell, highlighting the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of Hopane-3beta,22-diol within cells and tissues involve interactions with specific transporters and binding proteins. In bacterial cells, hopanoids like Hopane-3beta,22-diol are incorporated into the cell membrane, where they modulate membrane fluidity and permeability . This localization can influence the compound’s distribution within the cell and its accumulation in specific cellular compartments. Additionally, the presence of binding proteins may facilitate the transport of Hopane-3beta,22-diol to different tissues and organs .
Subcellular Localization
Hopane-3beta,22-diol is primarily localized in the cell membrane, where it exerts its effects on membrane fluidity and permeability . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The presence of Hopane-3beta,22-diol in the cell membrane can impact its activity and function, influencing various cellular processes and biochemical reactions .
特性
IUPAC Name |
(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXMEOWJVTJJE-DTXRQUTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![16-Methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B1161427.png)